1,3-Dihydroxyacetone dimer

Beschreibung

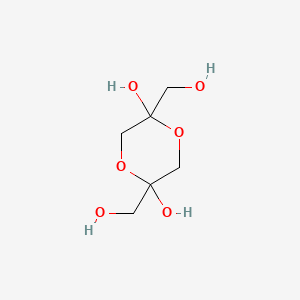

Structure

3D Structure

Eigenschaften

IUPAC Name |

2,5-bis(hydroxymethyl)-1,4-dioxane-2,5-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O6/c7-1-5(9)3-12-6(10,2-8)4-11-5/h7-10H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEQUNHIAUQQPAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OCC(O1)(CO)O)(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401314347 | |

| Record name | Dihydroxyacetone dimer | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401314347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Hygroscopic, crystalline, white to off-white powder; Sweet, cooling, aroma | |

| Record name | Dihydroxyacetone dimer | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1700/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Slightly soluble in water, Soluble (in ethanol) | |

| Record name | Dihydroxyacetone dimer | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1700/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

26776-70-5, 62147-49-3 | |

| Record name | Dihydroxyacetone dimer | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401314347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-Dioxane-2,5-dimethanol, 2,5-dihydroxy-, (2R,5S)-rel | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.906 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 26776-70-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Dihydroxyacetone (dimer) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032222 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Structural Elucidation and Conformational Analysis of 1,3 Dihydroxyacetone Dimer

Dimeric Architecture of 1,3-Dihydroxyacetone (B48652) Dimer

The dimer of 1,3-dihydroxyacetone is chemically identified as 2,5-bis(hydroxymethyl)-1,4-dioxane-2,5-diol. This structure arises from the intermolecular hemiacetal formation between two molecules of 1,3-dihydroxyacetone. researchgate.net The resulting six-membered 1,4-dioxane (B91453) ring forms the core of the dimer's architecture.

Crystalline Forms and Centrosymmetric Structures

Crystallographic studies have revealed that the 1,3-dihydroxyacetone dimer can exist in at least three distinct crystalline forms: α, β, and γ. nih.gov These forms, while differing in their crystal packing, share a common fundamental molecular structure. The molecules in all three crystalline forms are trans isomers and possess a centrosymmetric structure. nih.gov This means that the molecule has a center of inversion, where any atom can be reflected through this central point to an identical atom on the opposite side.

| Crystalline Form | Crystal System |

| α (1a) | Triclinic |

| β (1b) | Monoclinic |

| γ (1c) | Monoclinic |

Table 1: Crystalline forms and crystal systems of this compound. nih.gov

Monomer-Dimer Equilibrium Dynamics in 1,3-Dihydroxyacetone

In solution, the this compound is not a static entity but exists in a dynamic equilibrium with its monomeric form. researchgate.netacs.org This equilibrium is a critical aspect of its chemistry, as the reactivity of 1,3-dihydroxyacetone often depends on the availability of the monomer.

Solution-Phase Interconversion Mechanisms (e.g., Hemiacetal Formation)

The primary mechanism for the dimerization of 1,3-dihydroxyacetone is the formation of an intermolecular hemiacetal. researchgate.net As a triose, 1,3-dihydroxyacetone cannot form an energetically favorable intramolecular ring structure. researchgate.net Instead, the ketone group of one monomer molecule reacts with a hydroxyl group of a second monomer molecule to form a cyclic hemiacetal, which is the dimer. researchgate.net In solution, this process is reversible. The dimeric structure can dissociate back into two monomeric units. researchgate.net Upon dissolution, the dimer slowly converts to the monomeric forms, which include the ketone form and its hydrate. acs.org

Influence of Solvent Systems and Temperature on Equilibrium Position

The position of the monomer-dimer equilibrium is highly sensitive to the surrounding environment, particularly the solvent system and the temperature. mdpi.com

Solvent Effects: The rate of dissociation of the dimer to the monomer is significantly influenced by the solvent. For instance, in dimethyl sulfoxide (B87167) (DMSO), the conversion to the monomer is slow, with only 50% completion after 64 hours at room temperature. mdpi.com In contrast, the process is much faster in water, taking only 20 minutes to achieve the same degree of conversion. mdpi.com Generally, polar protic solvents like water facilitate the dissociation of the dimer. The monomer is very soluble in water, ethanol (B145695), ether, and acetone (B3395972). google.com

Temperature Effects: Increasing the temperature generally shifts the equilibrium towards the monomeric form. rose-hulman.edu Heating a solution of the dimer promotes its dissociation. rose-hulman.edu For example, studies have shown that heating an aqueous solution of the dimer leads to an increased concentration of the monomeric species. acs.org This temperature-dependent behavior is crucial for applications where the reactive monomer is the desired species.

| Factor | Influence on Equilibrium |

| Solvent | Polar solvents like water favor the monomeric form. mdpi.com |

| Temperature | Increasing temperature favors the monomeric form. acs.orgrose-hulman.edu |

| Concentration | Higher concentrations favor the dimeric form. acs.org |

| pH | Acidic pH tends to shift the equilibrium towards the dihydroxyacetone monomer, while alkaline pH can favor the formation of glyceraldehyde, an isomer. chinanetsun.com |

Table 2: Factors influencing the Monomer-Dimer Equilibrium of 1,3-Dihydroxyacetone.

Formation of Hydrated Monomers and Carbonyl Species in Solution

When the this compound is dissolved in water, it slowly transitions into its monomeric form. wikipedia.org This equilibrium process, which can take several hours to complete, is dependent on the concentration of the solution. acs.org At concentrations below 27 millimolar, the monomeric species are favored, while at higher concentrations, the dimeric forms can still be detected.

The monomeric 1,3-dihydroxyacetone in an aqueous solution exists in equilibrium between its ketone form and a hydrated form. acs.orgresearchgate.net It has been shown that at room temperature, the equilibrium favors the monomeric species, which includes both the ketonic and hydrated forms. acs.org Specifically, one study using NMR spectroscopy on freshly acquired DHA showed that the monomeric forms constituted the majority of the species, with 60% being the ketonic form and 14% the hydrated form. researchgate.net The various dimeric forms accounted for the remaining 25%. researchgate.net

Tautomerism and Isomerization Pathways of 1,3-Dihydroxyacetone

Ketose-Aldose Isomerization (e.g., to Glyceraldehyde)

1,3-dihydroxyacetone, a ketose, can undergo isomerization to its aldose counterpart, glyceraldehyde. acs.orgmdpi.com This transformation is a classic example of ketose-aldose isomerization, a fundamental process in carbohydrate chemistry often referred to as the Lobry de Bruyn-Alberda van Ekenstein transformation. mdpi.com This isomerization can be catalyzed by both acids and bases. mdpi.com The reaction is reversible and can be influenced by various factors, including the presence of catalysts and the reaction conditions. researchgate.net Enzymes such as triosephosphate isomerase can also facilitate this interconversion. wikipedia.orggoogle.comnumberanalytics.com Studies have shown that this isomerization can proceed through different mechanistic pathways, including proton transfer and hydride shift, with the latter being significantly catalyzed by metal ions like Zn2+. nih.govpnas.orgacs.org

Enediol Intermediate Formation and Significance

The ketose-aldose isomerization of 1,3-dihydroxyacetone to glyceraldehyde proceeds through a crucial intermediate known as an enediol. acs.orgmdpi.comlibretexts.org This intermediate is formed through a process of enolization and tautomerization. numberanalytics.com The presence of a base facilitates the deprotonation of the dihydroxyacetone to form an enediol anion, which then reprotonates to form glyceraldehyde. acs.org Infrared electroabsorption spectroscopy studies have identified the equilibrium of dihydroxyacetone with both E- and Z-enediol tautomers, as well as glyceraldehyde. researchgate.netacs.orgacs.org

Synthetic Methodologies and Chemical Derivatization of 1,3 Dihydroxyacetone Dimer

Established Synthetic Routes to 1,3-Dihydroxyacetone (B48652) Dimer

The conversion of glycerol (B35011) to 1,3-dihydroxyacetone is the foundational step in producing the dimer, as the monomer readily dimerizes, particularly in non-aqueous conditions or upon concentration. The two primary established routes are direct catalytic oxidation and microbial fermentation.

The direct chemical oxidation of glycerol to 1,3-dihydroxyacetone represents a significant challenge due to the similar reactivity of the primary and secondary hydroxyl groups in the glycerol molecule. Achieving high selectivity for the secondary hydroxyl group oxidation is crucial for an efficient synthesis. Research has demonstrated that bimetallic catalysts, particularly those containing platinum (Pt) and bismuth (Bi) supported on activated carbon (Pt-Bi/C), are highly effective for this transformation.

The addition of bismuth as a promoter to the platinum catalyst is key to selectivity. Bismuth is believed to block the sites responsible for the oxidation of the primary hydroxyl groups, thereby directing the reaction toward the desired secondary hydroxyl oxidation to form DHA. The reaction is typically conducted in an aqueous phase under controlled temperature, pressure, and pH.

| Catalyst Composition | Support | Temperature (°C) | Pressure (psig O₂) | Max. DHA Yield (%) | Glycerol Conversion (%) |

|---|---|---|---|---|---|

| 3 wt% Pt - 0.6 wt% Bi | Activated Carbon | 80 | 30 | 48 | 80 |

| Pt-Bi | Activated Carbon | 70 | 100 | Not Specified | Not Specified |

Microbial fermentation is the predominant industrial method for producing 1,3-dihydroxyacetone from glycerol. The bacterium Gluconobacter oxydans is widely recognized as the most effective and commonly used microorganism for this bioconversion. G. oxydans possesses a powerful membrane-bound glycerol dehydrogenase enzyme that efficiently and selectively oxidizes glycerol to DHA.

This bioprocess is typically conducted under aerobic conditions. To overcome challenges such as substrate and product inhibition, which can limit yield and productivity, various fermentation strategies have been developed. Fed-batch fermentation, where glycerol is added intermittently to the culture, is a common approach to maintain optimal substrate concentrations and achieve high product titers. Optimization of culture media, including sources of carbon, nitrogen, and essential minerals, is also critical for maximizing DHA production. Recent metabolic engineering efforts have focused on enhancing the synthetic efficiency of target compounds in G. oxydans.

| Strain | Fermentation Strategy | Key Medium Components | Final DHA Concentration (g/L) | Glycerol Conversion Rate (%) |

|---|---|---|---|---|

| G. oxydans ZJB09112 | Fed-batch (5 feedings) | Yeast extract, glycerol, mannitol | 161.9 ± 5.9 | 88.7 ± 3.2 |

| G. oxydans WSH-003–4 (engineered) | Intermittent fed-batch | Optimized seed & fermentation media | 198.81 | 82.84 |

Novel Synthetic Approaches and Catalyst Development

Beyond established routes, research continues into novel synthetic methodologies that offer improved efficiency, sustainability, or access to different chemical derivatives. These approaches include controlled chemical reactions and integrated chemoenzymatic systems.

In its solid state and in non-aqueous environments, 1,3-dihydroxyacetone predominantly exists as its stable cyclic dimer, 2,5-bis(hydroxymethyl)-1,4-dioxane-2,5-diol. The monomeric form, a triose sugar, lacks the ability to form an energetically favorable intramolecular ring and instead reacts with another monomer molecule to form this more stable six-membered hemiacetal structure. This dimerization is a reversible process. When the dimer is dissolved in water, it slowly dissociates to establish an equilibrium with the monomeric ketone and its hydrated form.

The targeted synthesis of the dimer can be achieved through the acid-catalyzed condensation of the monomer. This reaction is typically performed at low temperatures (e.g., 0–5°C) using a catalyst like sulfuric acid to minimize the formation of by-products and achieve high yields of the dimer.

Chemoenzymatic strategies leverage the high selectivity of enzymes within a chemical process to achieve efficient and specific transformations. In the context of DHA synthesis, this often involves the use of isolated or immobilized enzymes to catalyze the oxidation of glycerol. Glycerol dehydrogenase (GDH) is the key enzyme in this process, responsible for the regioselective oxidation of glycerol to DHA.

A significant challenge in using GDH is its reliance on the expensive cofactor NAD+, which is consumed in stoichiometric amounts. To make the process economically viable, cofactor regeneration is essential. One novel approach involves co-immobilizing GDH and an NADH oxidase (Nox) onto a support material, such as epoxy-functionalized magnetic nanoparticles. In this system, GDH oxidizes glycerol to DHA while reducing NAD+ to NADH, and the co-immobilized Nox then oxidizes the NADH back to NAD+, allowing the cofactor to be recycled. This bi-enzymatic system demonstrates enhanced stability and allows for the efficient production of DHA from glycerol. Another strategy involves the immobilization of whole bacterial cells, such as Acetobacter xylinum, in a polyacrylamide gel, which can then be used as a reusable biocatalyst for the conversion. documentsdelivered.com

Triphosgene (B27547), or bis(trichloromethyl) carbonate, is a stable and safer solid equivalent of the highly toxic phosgene (B1210022) gas. It is a versatile reagent used in organic synthesis, particularly for the preparation of polycarbonates via polycondensation reactions with diols. In this type of reaction, the hydroxyl groups of a diol monomer react with triphosgene to form carbonate linkages, resulting in a polymer chain.

1,3-Dihydroxyacetone dimer, being a diol with four hydroxyl groups, presents itself as a potential bio-based monomer for the synthesis of novel polycarbonates or related polymers. The reaction with triphosgene could theoretically lead to the formation of a cross-linked polymer network with carbonate linkages. While the synthesis of polycarbonates from various other diols like Bisphenol A using triphosgene is a well-established method, specific literature detailing the direct polycondensation of this compound with triphosgene to create such polymers is not widely documented. However, the synthesis of poly(carbonate-acetal)s based on the DHA dimer has been reported, highlighting its viability as a monomer for creating novel biomaterials.

Derivatization Strategies for Functionalized this compound

The cyclic dimer of 1,3-dihydroxyacetone, scientifically known as 2,5-bis(hydroxymethyl)-1,4-dioxane-2,5-diol, serves as a versatile precursor in organic synthesis. Its structure, featuring multiple hydroxyl groups with different reactivities, allows for a range of derivatization strategies to produce functionalized molecules. These strategies often involve the protection of hydroxyl groups, followed by regioselective reactions to build more complex chemical architectures.

Hydroxyl Group Protection and Deprotection Strategies (e.g., Trimethylsilyl (B98337) Protection)

The chemical manipulation of 1,3-dihydroxyacetone is often complicated by its propensity to exist as a mixture of monomers, dimers, and hydrated species in solution. The hydroxyl groups and the ketone functionality in the monomeric form can lead to undesired side reactions. To achieve selective transformations, the protection of the hydroxyl groups is a crucial first step.

A common and effective strategy is the conversion of the hydroxyl groups into trimethylsilyl (TMS) ethers. This not only protects the hydroxyls from unwanted reactions but also favors the monomeric form of dihydroxyacetone, which is often the desired reactive species. The protection process typically involves reacting the this compound with a silylating agent, such as trimethylsilyl chloride (TMSCl), in the presence of a base like triethylamine. This reaction is usually carried out in an aprotic solvent. The TMS ethers are stable under many reaction conditions but can be easily removed (deprotected) under acidic conditions or by using a fluoride source, regenerating the hydroxyl groups.

Table 1: Trimethylsilyl Protection of 1,3-Dihydroxyacetone

| Reactant | Reagent | Base | Solvent | Product |

| This compound | Trimethylsilyl chloride (TMSCl) | Triethylamine | Dichloromethane (B109758) | 1,3-bis(trimethylsilyloxy)acetone |

This protection strategy is a key prerequisite for subsequent functionalization reactions, such as the addition of organometallic reagents.

Regioselective Functionalization at C2 and C5 Positions

The this compound possesses a 1,4-dioxane (B91453) ring with hydroxyl and hydroxymethyl substituents at the C2 and C5 positions. These positions are hemiacetals, which are generally reactive and can be prone to ring-opening reactions, making direct regioselective functionalization of the intact dimer challenging. The equilibrium between the dimer and the monomer in solution often means that derivatization strategies proceed through the monomeric form. nih.gov

Research indicates that the hydroxy-ketone scaffold of the monomer is poised to form the more stable hemiketal dimers, which can be less reactive under certain functionalization conditions. nih.gov Therefore, many synthetic strategies that appear to target the dimer are, in fact, reacting with the monomeric 1,3-dihydroxyacetone that exists in equilibrium with the dimer. Functionalization then occurs at the ketone or the primary hydroxyl groups of the monomer. For instance, the synthesis of various derivatives often starts with the monomeric 1,3-dihydroxyacetone or involves reaction conditions that favor the monomer.

Synthesis of Complex Organic Molecules (e.g., 2-Phenylglycerol)

A significant application of functionalized 1,3-dihydroxyacetone is in the synthesis of more complex organic molecules. A notable example is the synthesis of 2-phenylglycerol, a substituted glycerol molecule. This synthesis highlights the utility of the previously discussed hydroxyl protection strategy.

The synthesis of 2-phenylglycerol from this compound is a two-step process. The first step involves the protection of the hydroxyl groups of the monomeric dihydroxyacetone as TMS ethers to form 1,3-bis(trimethylsilyloxy)acetone. This protected ketone is then subjected to a nucleophilic addition reaction with a Grignard reagent, such as phenylmagnesium bromide (PhMgBr). The Grignard reagent adds to the carbonyl carbon of the protected acetone (B3395972) derivative.

The final step is the deprotection of the TMS groups, which is typically achieved by an acidic work-up. This removes the silyl ethers and yields the final product, 2-phenylglycerol. This synthetic route provides a good yield of the target molecule and demonstrates the importance of protecting groups in the strategic synthesis of complex organic structures from simple building blocks like 1,3-dihydroxyacetone.

Table 2: Synthesis of 2-Phenylglycerol from 1,3-Dihydroxyacetone

| Step | Starting Material | Reagent(s) | Intermediate/Product |

| 1. Protection | This compound | Trimethylsilyl chloride (TMSCl), Triethylamine | 1,3-bis(trimethylsilyloxy)acetone |

| 2. Grignard Reaction & Deprotection | 1,3-bis(trimethylsilyloxy)acetone | 1. Phenylmagnesium bromide (PhMgBr) 2. Acidic work-up | 2-Phenylglycerol |

Chemical Reactivity and Mechanistic Investigations of 1,3 Dihydroxyacetone Dimer

Fundamental Reaction Pathways

The chemical behavior of the 1,3-dihydroxyacetone (B48652) dimer is characterized by its participation in oxidation, reduction, nucleophilic and electrophilic transformations, as well as condensation and polymerization reactions. smolecule.com

The 1,3-dihydroxyacetone dimer is susceptible to both oxidation and reduction, targeting its hydroxyl and carbonyl functionalities.

Oxidation: The oxidation of this compound can lead to the formation of its monomer, 1,3-dihydroxyacetone, and glyceraldehyde. Common oxidizing agents used for this transformation include hydrogen peroxide in the presence of ferrous salts. Another method involves the use of pyridinium (B92312) chlorochromate (PCC). Electrochemical oxidation of glycerol (B35011), a precursor to the dimer, can selectively produce 1,3-dihydroxyacetone under acidic conditions (pH 1–4) using gold (Au) catalysts. smolecule.com This method is advantageous as it operates at a lower thermodynamic limiting potential (0.17 V vs. RHE) compared to the potential required for glyceraldehyde formation (0.60 V vs. RHE). smolecule.com

Reduction: Reduction of the this compound yields the corresponding alcohols. A common reagent for this purpose is sodium borohydride.

A summary of common reagents and products in oxidation and reduction reactions is presented in the table below.

| Reaction Type | Common Reagents | Major Products |

| Oxidation | Hydrogen peroxide with ferrous salts, Pyridinium chlorochromate (PCC) | 1,3-Dihydroxyacetone, Glyceraldehyde |

| Reduction | Sodium borohydride | Corresponding alcohols |

The presence of both nucleophilic hydroxyl groups and an electrophilic carbonyl carbon (in the monomeric form) allows the this compound to participate in a variety of transformations. fishersci.ca It can act as a three-carbon building block in both nucleophilic and electrophilic roles. fishersci.ca

Nucleophilic Reactions: The hydroxyl groups of the dimer can act as nucleophiles, reacting with various electrophiles. smolecule.comevitachem.com For instance, the hydroxyl groups can be protected by reacting with trimethylsilyl (B98337) chloride, which facilitates subsequent reactions with Grignard reagents to produce compounds like 2-phenylglycerol.

Electrophilic Reactions: Under certain conditions, the dimer can serve as an electrophilic reagent. evitachem.com It is a key substrate in aldol (B89426) condensations, a fundamental carbon-carbon bond-forming reaction in organic synthesis. The dimer's ability to interconvert with its monomer, dihydroxyacetone, is central to the Lobry de Bruyn-Alberda van Ekenstein transformation, a critical isomerization reaction in carbohydrate chemistry involving enediol intermediates.

This compound can undergo condensation and polymerization reactions to form larger, more complex molecules. smolecule.com

Condensation Reactions: The monomeric form of 1,3-dihydroxyacetone undergoes acid-catalyzed condensation. For example, the use of triphosgene (B27547) in anhydrous dichloromethane (B109758) can facilitate polycondensation to form the dimer through acetal (B89532) protection. nih.gov This reaction is sensitive to moisture, which can cause hydrolysis. smolecule.com It can also participate in condensation reactions with other alcohols or carbonyl compounds. smolecule.com

Polymerization Reactions: The unique structure of the this compound, with its dual hydroxyl groups, allows it to form complex structures through polymerization. smolecule.com Polymers derived from 1,3-dihydroxyacetone are an important class of glycerol polymers. nih.gov For instance, the dimer can be locked in its cyclic form by acetal protection and then polycondensed with triphosgene to produce poly(carbonate-acetal)s. nih.gov These polymers exhibit high glass transition temperatures (>40 °C) and thermal decomposition temperatures (>300 °C) due to the cyclic structure in the polymer backbone. nih.gov

Kinetic Studies of Dimer Dissociation and Interconversion

The dissociation of the this compound into its monomeric form is a critical step that precedes many of its chemical reactions. The kinetics of this process are influenced by several factors.

The rate of dissociation of the this compound is significantly dependent on factors such as concentration, the solvent used, pH, and temperature. mdpi.com

Solvent and Water Content: The dissociation is much faster in water than in aprotic solvents like DMSO. mdpi.com For example, to achieve 50% conversion to the monomer at room temperature, it takes approximately 20 minutes in water, whereas in DMSO it can take as long as 64 hours. mdpi.com The presence of water facilitates the formation of the monomeric gem-diol. researchgate.net

pH: The dissociation is catalyzed by both acids and bases. mdpi.comdntb.gov.ua In aqueous solutions, the dimer dissociates into its ketone and gem-diol forms. researchgate.net Slightly basic pH conditions can favor the transformation of the dimer into a six-membered ring form of glyceraldehyde. researchgate.net

Temperature: An increase in temperature generally increases the rate of dissociation. collectionscanada.gc.ca Kinetic studies using UV-Vis spectroscopy at temperatures ranging from 25–80°C have determined the dimer dissociation energy to be approximately 45 kJ/mol. The rate of the Maillard reaction, which involves the dissociated monomer, is known to increase 2 to 3 times with a 10 °C rise in temperature. collectionscanada.gc.ca

The table below summarizes the influence of various factors on the dissociation rate.

| Factor | Influence on Dissociation Rate |

| Solvent | Significantly faster in protic solvents (e.g., water) compared to aprotic solvents (e.g., DMSO). mdpi.com |

| pH | Catalyzed by both acidic and basic conditions. mdpi.com |

| Temperature | Rate increases with increasing temperature. collectionscanada.gc.ca |

The dissociation of the this compound and its subsequent reactions involve several key intermediates.

When dissolved in water, the dimer exists in equilibrium with its monomeric ketone form and its hydrated gem-diol form. researchgate.net The monomer can then undergo isomerization to its aldose counterpart, glyceraldehyde, through an enediol intermediate. This transformation is a key aspect of the Lobry de Bruyn-Alberda van Ekenstein transformation.

The enediol intermediate is believed to be stabilized in a cyclic hydrogen-bonded conformation. mdpi.com In aqueous solutions of the dissociated dimer, a six-membered ring form is preferred. researchgate.net The reaction of the monomer with primary amines can lead to the formation of a Schiff base, which can then undergo reductive amination or a Heyns rearrangement. researchgate.net In the context of the Maillard reaction, key intermediates known as the Amadori rearrangement product (an aminoketose) and the Heyns rearrangement product (an aminoaldose) are formed, which are precursors to the final brown pigments. collectionscanada.gc.ca

Catalysis in this compound Transformations

The dissociation of the this compound into its monomeric form is a pivotal process that can be catalyzed by acids, bases, and metal salts. This transformation is often the rate-determining step for subsequent reactions involving dihydroxyacetone. waikato.ac.nz The efficiency and mechanism of this dissociation are highly dependent on the catalytic conditions employed. mdpi.com

In the presence of an acid catalyst, the dissociation of the this compound proceeds through a proposed mechanism involving the protonation of a hydroxyl group on the dioxane ring. This is followed by the cleavage of a C-O bond, leading to the opening of the ring structure. Subsequent rearrangement and elimination steps result in the formation of two molecules of the monomeric 1,3-dihydroxyacetone. Kinetic studies have provided evidence for this mechanism, with the observation of reaction intermediates under acidic conditions. waikato.ac.nz

The rate of this acid-catalyzed dissociation is influenced by the strength of the acid and the reaction temperature. For instance, the use of a stronger acid or higher temperatures generally leads to a faster rate of monomer formation. This process is fundamental for applications where the monomeric form of dihydroxyacetone is the active reactant.

Base-catalyzed dissociation of the this compound follows a different mechanistic pathway. The reaction is initiated by the deprotonation of a hydroxyl group by the base, which facilitates the ring-opening of the dimer. This process is also influenced by the strength of the base and the reaction conditions. mdpi.com

Research has shown that in aqueous alkaline solutions, the aldol condensation of trioses like dihydroxyacetone follows first-order kinetics with respect to both the triose and the base. mdpi.com However, there is evidence to suggest that the reaction also requires the presence of water, as experiments in anhydrous pyridine (B92270) yielded no aldol condensation products. mdpi.com This highlights the intricate role of the solvent in the base-catalyzed transformation of the dimer.

Various metal salts, particularly aluminum salts, have been identified as effective catalysts for the transformation of 1,3-dihydroxyacetone. srce.hr These metal ions can act as Lewis acids, coordinating to the oxygen atoms of the dimer and facilitating its dissociation. Beyond dissociation, aluminum salts have been shown to catalyze the conversion of dihydroxyacetone to other valuable chemicals. srce.hr

One significant metal-catalyzed process is the conversion of dihydroxyacetone to lactic acid. srce.hrsigmaaldrich.com Studies have demonstrated that aluminum salts, such as Al2(SO4)3, can effectively catalyze this transformation, achieving high yields under specific temperature and reaction time conditions. srce.hr The catalytic activity of the metal salt is attributed to its ability to provide acidic conditions for the initial dehydration of dihydroxyacetone and to accelerate the subsequent conversion to lactic acid. srce.hr

Table 1: Catalytic Effects on Lactic Acid Formation from Dihydroxyacetone

| Catalyst Combination | Dihydroxyacetone Conversion (%) | Pyruvic Aldehyde Conversion (%) | Lactic Acid Yield (%) |

| HCl/Sn2+ | 100 | 100 | 75 |

Data sourced from a study investigating the conversion of dihydroxyacetone in the presence of various catalysts after a one-hour reaction time. srce.hr

Maillard Reaction Pathways Involving this compound

The Maillard reaction is a non-enzymatic browning reaction that occurs between amino acids and reducing sugars. mdpi.com The monomeric form of 1,3-dihydroxyacetone, being a reducing sugar, readily participates in this reaction. smolecule.com The initial step involves the dissociation of the dimer to its monomeric form, which then reacts with the primary amino groups of amino acids. mdpi.comresearchgate.net

This reaction proceeds through the formation of an unstable N-substituted glycosylamine, also known as a Schiff base. mdpi.com This intermediate then undergoes an Amadori or Heyns rearrangement, leading to the formation of ketosamine or aldosamine compounds, respectively. mdpi.com These rearrangement products are precursors to a cascade of subsequent reactions that result in the formation of a variety of compounds, including brown pigments known as melanoidins. smolecule.com This reaction is notably responsible for the skin-browning effect observed in sunless tanning products containing dihydroxyacetone. smolecule.com

Advanced Analytical and Spectroscopic Characterization of 1,3 Dihydroxyacetone Dimer

Spectroscopic Methods for Structural Elucidation

Spectroscopic methods are indispensable for confirming the dimeric structure and studying its equilibrium with the monomer in various environments.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing the structure and dynamics of the 1,3-dihydroxyacetone (B48652) dimer in solution. mdpi.comacs.org Both ¹H and ¹³C NMR are used to distinguish between the dimeric and monomeric forms and to study the equilibrium between them. acs.orgsmolecule.com

¹H NMR Spectroscopy: In aqueous solutions, the ¹H NMR spectrum reveals distinct signals for the different forms of DHA. acs.org The monomeric ketone form typically shows a peak around δ 4.41 ppm, while the hydrated monomer appears at approximately δ 3.57 ppm. smolecule.com The dimeric forms also have characteristic signals, and their relative abundance can be determined by integrating the respective peaks. acs.org Studies have shown that in freshly prepared aqueous solutions from solid DHA dimer, the monomeric forms can be the main species, but over time and depending on concentration, the equilibrium can shift. acs.org For example, at high millimolar concentrations, dimeric forms are more favored, while lower concentrations favor the monomeric species. acs.org

¹³C NMR Spectroscopy: ¹³C NMR provides complementary information for structural elucidation. The ketone form of the monomer exhibits a characteristic signal in the downfield region around δ 212.0 ppm, while the hydrated form is observed at approximately δ 95.0 ppm. smolecule.com The carbons of the dimer give rise to their own set of signals, allowing for the identification and quantification of all species in solution. acs.org Interestingly, due to the longer acquisition times for ¹³C NMR compared to ¹H NMR, the sample has more time to equilibrate in the solvent, which can sometimes lead to observing species not readily apparent in the initial ¹H NMR spectrum. acs.org

Dynamic NMR: Dynamic NMR spectroscopy is particularly useful for studying the kinetics of the monomer-dimer equilibrium. By monitoring the changes in the NMR spectra over time and at different temperatures, researchers can understand the rate of dissociation of the dimer into its monomeric forms. acs.org For instance, in dimethyl sulfoxide (B87167) (DMSO), the conversion of the dimer to the monomer is significantly slower than in water. mdpi.com

| Species | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Ketone Monomer | ~4.41 | ~212.0 |

| Hydrated Monomer | ~3.57 | ~95.0 |

Infrared (IR) and Raman spectroscopy are vibrational techniques that provide insights into the molecular structure and bonding within the 1,3-dihydroxyacetone dimer. mdpi.comepa.gov These methods are particularly effective for characterizing the solid-state structure.

Infrared (IR) Spectroscopy: IR spectroscopy has been used to confirm the dimeric structure of DHA in its crystalline form. mdpi.com A key diagnostic feature is the absence of the prominent carbonyl (C=O) stretching band around 1740 cm⁻¹, which is characteristic of the monomeric ketone. researchgate.net This indicates that the ketone group is not present in the solid dimer, consistent with its cyclic hemiketal structure. researchgate.net The IR spectrum of the dimer instead shows characteristic bands for O-H and C-O stretching vibrations within the dioxane ring. cdnsciencepub.com

Raman Spectroscopy: Raman spectroscopy complements IR spectroscopy and has also been instrumental in confirming the centrosymmetric structure of the dimer in its various crystalline forms. mdpi.comacs.org The vibrational bands observed in the Raman spectra are consistent with the 2,5-bis(hydroxymethyl)-1,4-dioxane-2,5-diol structure. mdpi.com

Ultraviolet-Visible (UV-Vis) spectroscopy can be used to study the kinetics of the dimer's dissociation. While the dimer itself may not have a strong chromophore in the UV-Vis range, the formation of the monomeric ketone, which contains a carbonyl group, can be monitored. cdnsciencepub.com Kinetic studies using UV-Vis spectroscopy at varying temperatures have been employed to determine the dissociation energy of the dimer, which is approximately 45 kJ/mol.

Chromatographic and Mass Spectrometric Techniques

Chromatographic and mass spectrometric methods are essential for the separation, identification, and quantification of the this compound, particularly in complex biological and metabolic studies.

In the field of metabolomics, which involves the comprehensive analysis of metabolites in a biological system, techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are crucial. techscience.com These methods allow for the separation and quantification of the DHA dimer from other metabolites in complex mixtures, such as tissue extracts or fermentation broths. techscience.com For instance, untargeted metabolomic analysis using GC-MS has successfully identified this compound as a key differential metabolite in fermented pine needles. techscience.com For accurate quantification in metabolomic studies, rapid sample quenching, often with liquid nitrogen, is necessary to preserve the in vivo monomer-dimer equilibrium.

Isotopic tracing is a powerful technique used to track the metabolic fate of molecules within a biological system. By using isotopically labeled versions of the this compound, such as [2-¹³C]DHA dimer or [¹³C₃]DHA, researchers can follow its incorporation and transformation through various metabolic pathways. acs.org

The labeled dimer is introduced to cells or organisms, and the distribution of the isotope label in downstream metabolites is analyzed, typically by mass spectrometry or NMR. researchgate.netisotope.com This provides quantitative information about the rates (fluxes) of metabolic pathways. nih.gov For example, hyperpolarized [2-¹³C]DHA has been used in perfused mouse livers to study gluconeogenesis, where it was observed to be rapidly metabolized into intermediates of both glycolysis and gluconeogenesis, such as [2,5-¹³C]glucose and [2-¹³C]lactate. researchgate.net These studies are critical for understanding the metabolic roles of DHA and its dimer in both normal physiology and disease states. researchgate.net The ability to synthesize isotopically labeled DHA, often starting from the dimer, is therefore of significant importance for metabolic research. acs.org

Crystallographic Analysis of this compound Forms

The solid-state structure of this compound has been elucidated through single-crystal X-ray diffraction, revealing the existence of multiple crystalline polymorphs. nih.gov In its solid form, dihydroxyacetone predominantly exists as a dimer, a cyclic dioxane derivative formed from the association of two monomer units. This structure is specifically identified as 2,5-bis(hydroxymethyl)-1,4-dioxane-2,5-diol.

Research has successfully characterized three distinct crystalline forms of the this compound, designated as α, β, and γ. nih.gov All three polymorphs are trans isomers, featuring a 1,4-dioxane (B91453) ring in a stable chair conformation. nih.gov In this arrangement, the hydroxyl groups occupy axial positions, while the hydroxymethyl groups are situated in equatorial dispositions. nih.gov This centrosymmetric configuration is stabilized by a rigid network of intramolecular hydrogen bonds.

The primary structural difference among the forms lies in their crystal systems. The α-form crystallizes in the triclinic system, whereas the β and γ forms exhibit a monoclinic crystal system. nih.gov The detailed investigation into these crystalline structures provides fundamental insights into the stereochemistry and conformational stability of the dimer.

Interactive Table: Crystallographic Data for this compound Polymorphs

| Form | Designation | Crystal System | Molecular Conformation | Key Structural Features |

| Alpha (α) | 1a | Triclinic | trans isomer, chair conformation | Hydroxyl groups in axial position, hydroxymethyl groups in equatorial position. nih.gov |

| Beta (β) | 1b | Monoclinic | trans isomer, chair conformation | Hydroxyl groups in axial position, hydroxymethyl groups in equatorial position. nih.gov |

| Gamma (γ) | 1c | Monoclinic | trans isomer, chair conformation | Hydroxyl groups in axial position, hydroxymethyl groups in equatorial position. nih.gov |

Calorimetric and Thermogravimetric Analysis (e.g., Differential Scanning Calorimetry (DSC))

Calorimetric and thermogravimetric techniques are essential for characterizing the thermal properties of this compound, including its phase transitions and thermal stability. Differential Scanning Calorimetry (DSC) is employed to identify phase transitions, such as melting points and the energies associated with them. For the this compound, a melting point range of 75-80 °C has been reported. sigmaaldrich.com

Differential Thermal Analysis (DTA), a technique similar to DSC, has been used to investigate the thermal behavior of the dimer and its derivatives, providing data on their relative thermal sensitivities. researchgate.net

Thermogravimetric Analysis (TGA) provides information on the thermal stability of the compound by measuring mass loss as a function of temperature. This analysis can determine the onset temperature of decomposition and quantify the amount of residual mass. TGA has been utilized to assess the thermal stability of related derivatives and to measure carbon deposition on catalysts after reactions involving dihydroxyacetone. researchgate.netunibo.it

Interactive Table: Thermal Properties of this compound

| Thermal Property | Value | Analytical Technique | Reference |

| Melting Point | 75-80 °C | Not Specified (lit.) | sigmaaldrich.com |

| Thermal Behavior | Investigated | Differential Thermal Analysis (DTA) | researchgate.net |

| Phase Transitions | Identifiable | Differential Scanning Calorimetry (DSC) |

Biological and Biochemical Significance of 1,3 Dihydroxyacetone Dimer

Metabolic Pathway Integration

The monomer of 1,3-dihydroxyacetone (B48652), upon phosphorylation, becomes a critical intermediate, DHAP, that integrates into fundamental energy-producing and biosynthetic pathways. ontosight.aisigmaaldrich.com

Dihydroxyacetone phosphate (B84403) (DHAP) is a key metabolic intermediate in both glycolysis and gluconeogenesis. core.ac.ukwikipedia.org In the glycolytic pathway, the enzyme aldolase (B8822740) cleaves fructose-1,6-bisphosphate into two three-carbon molecules: DHAP and glyceraldehyde-3-phosphate (G3P). ontosight.aifiveable.me DHAP is then rapidly and reversibly isomerized to G3P by the enzyme triosephosphate isomerase. ontosight.aicore.ac.uk This conversion is crucial as only G3P can continue down the glycolytic pathway to produce pyruvate, generating ATP and NADH for cellular energy. ontosight.aifiveable.me

Conversely, in gluconeogenesis, the pathway that synthesizes glucose from non-carbohydrate precursors, DHAP serves as a building block. fiveable.metaylorandfrancis.com Two molecules of triose phosphate, including DHAP, can be combined to eventually form glucose. taylorandfrancis.com DHAP's role extends beyond glucose metabolism; it is also a product in the Calvin cycle in plants and can be derived from the entry of glycerol (B35011) (from triglycerides) into the glycolytic pathway. wikipedia.org Furthermore, the reduction of DHAP to L-glycerol-3-phosphate is essential for providing the glycerol backbone needed by adipose cells to synthesize new triglycerides. wikipedia.org

DHAP is a central intermediate in the metabolism of fructose (B13574), particularly in the liver, kidney, and intestine. droracle.ainih.gov Fructose is first phosphorylated to fructose-1-phosphate (B91348) by fructokinase. nih.govwikipedia.org Subsequently, the enzyme aldolase B cleaves fructose-1-phosphate into DHAP and glyceraldehyde. droracle.aiwikipedia.org While DHAP can directly enter the glycolytic or gluconeogenic pathways, the glyceraldehyde must first be phosphorylated to G3P by triose kinase. nih.govwikipedia.org This pathway allows fructose to enter glycolysis, bypassing the main regulatory step catalyzed by phosphofructokinase-1, which leads to a more rapid metabolism compared to glucose. droracle.ainih.gov Studies have shown that exogenous exposure to DHA can mimic the effects of high fructose consumption by increasing intracellular DHAP levels, which can lead to cellular stress. nih.gov

Enzymatic Transformations

The monomer, 1,3-dihydroxyacetone, is a substrate for several key enzymes that transform it into metabolically active compounds.

1,3-dihydroxyacetone is a recognized substrate for certain oxidoreductase enzymes. ebi.ac.ukresearchgate.net A notable example is galactose oxidase, a copper-containing fungal enzyme that catalyzes the oxidation of primary alcohols to their corresponding aldehydes. ebi.ac.ukwikipedia.org Interestingly, galactose oxidase catalyzes the oxidation of dihydroxyacetone at a significantly higher rate than its namesake substrate, D-galactose. wikipedia.orgcsic.es Research indicates that the activity towards dihydroxyacetone can be over four times greater than towards galactose. csic.es This reaction involves the oxidation of one of the primary alcohol groups of DHA to an aldehyde, with the concomitant reduction of molecular oxygen to hydrogen peroxide. wikipedia.orgamazonaws.com

The conversion of 1,3-dihydroxyacetone (DHA) into the metabolically crucial DHAP is catalyzed by a class of enzymes known as triokinases (also called dihydroxyacetone kinases). nih.govuniprot.org These enzymes facilitate the transfer of a phosphate group from ATP to DHA, forming DHAP and ADP. nih.govuniprot.org The human enzyme, a bifunctional protein encoded by the DAK gene, acts as a homodimer and can phosphorylate both DHA and D-glyceraldehyde. nih.govreactome.org This phosphorylation is the committed step for integrating exogenous DHA into cellular metabolism. nih.govnih.gov The process is essential for utilizing DHA derived from both dietary sources and the breakdown of fructose. nih.govnih.gov

Cellular and Molecular Interactions

The cellular interactions of 1,3-dihydroxyacetone are primarily mediated through its conversion to DHAP. DHAP itself does not readily cross cell membranes, so cells rely on the uptake of the membrane-permeable monomer, DHA, which is then trapped intracellularly by phosphorylation. nih.gov Recent research has highlighted a significant molecular interaction where DHAP acts as a signaling molecule, indicating glucose availability to the mTORC1 (mechanistic target of rapamycin (B549165) complex 1) signaling pathway. nih.gov The sensing of DHAP levels by mTORC1 provides a direct link between glycolytic flux and the regulation of cell growth and lipid synthesis. taylorandfrancis.comnih.gov High concentrations of DHA can be inhibitory to some microorganisms, such as Gluconobacter oxydans, by affecting mitotic activity. medchemexpress.com Additionally, as a reactive molecule, DHA can participate in Maillard-type reactions with cellular components like proteins and DNA. nih.gov

Data Tables

Table 1: Key Enzymes in 1,3-Dihydroxyacetone Dimer Metabolism

| Enzyme | EC Number | Function | Pathway(s) |

| Aldolase A/B | 4.1.2.13 | Cleaves Fructose-1,6-bisphosphate (Glycolysis) or Fructose-1-phosphate (Fructose Metabolism) to produce DHAP. fiveable.medroracle.ai | Glycolysis, Fructose Metabolism |

| Triosephosphate Isomerase | 5.3.1.1 | Interconverts DHAP and Glyceraldehyde-3-phosphate. ontosight.aicore.ac.uk | Glycolysis, Gluconeogenesis, Calvin Cycle |

| Triokinase / Dihydroxyacetone Kinase | 2.7.1.28 / 2.7.1.29 | Phosphorylates 1,3-dihydroxyacetone to DHAP. nih.govuniprot.org | Fructose Metabolism, Exogenous DHA utilization |

| Galactose Oxidase | 1.1.3.9 | Oxidizes the primary alcohol group of 1,3-dihydroxyacetone. ebi.ac.ukwikipedia.org | Substrate oxidation |

| Glycerol-3-phosphate Dehydrogenase | 1.1.1.8 | Reduces DHAP to L-glycerol-3-phosphate. wikipedia.org | Lipid Synthesis, Glycolysis |

Table 2: Metabolic Pathways Involving 1,3-Dihydroxyacetone Derivatives

| Pathway | Key Intermediate | Role of Intermediate | Significance |

| Glycolysis | Dihydroxyacetone Phosphate (DHAP) | Product of Fructose-1,6-bisphosphate cleavage; isomerized to G3P. ontosight.aiwikipedia.org | Central to cellular energy (ATP) production. |

| Gluconeogenesis | Dihydroxyacetone Phosphate (DHAP) | Building block for glucose synthesis. core.ac.uktaylorandfrancis.com | Maintains blood glucose levels during fasting. |

| Fructose Metabolism | Dihydroxyacetone Phosphate (DHAP) | Direct product from Fructose-1-phosphate cleavage. droracle.aiwikipedia.org | Allows dietary fructose to be used for energy. |

| Lipid Synthesis | L-Glycerol-3-phosphate (from DHAP) | Provides the backbone for triglyceride synthesis. wikipedia.org | Essential for fat storage and membrane biogenesis. |

Glycation Potential with Proteins and Nucleic Acids

In biological systems, 1,3-dihydroxyacetone can function as a glycating agent for both proteins and nucleic acids. acs.orgnih.gov Glycation is a non-enzymatic reaction between a reducing sugar, like the monomeric form of DHA, and the free amino groups of proteins, lipids, or nucleic acids. nih.gov This process can lead to the formation of Advanced Glycation End-products (AGEs). atamanchemicals.com The reaction of DHA with the amino acids in the protein keratin (B1170402) is the basis for its use in sunless tanning products, resulting in the formation of brown pigments called melanoidins. atamanchemicals.commdpi.com Beyond the skin, the glycation of other proteins and nucleic acids can impact their structure and function. nih.gov The modification of nucleic acids by reducing sugars can potentially lead to mutations and strand breakage. nih.gov

Impact on Cellular Functions (e.g., human kidney cells)

The metabolic impact of 1,3-dihydroxyacetone has been investigated in various cell models, including human kidney cells. acs.orgnih.gov Studies using human embryonic kidney cells (HEK293T) have explored the incorporation of isotopically labeled DHA into metabolic pathways. acs.orgnih.gov These experiments demonstrated that upon entering the cells, DHA is phosphorylated to form DHAP and contributes to the production of key metabolites in glycolysis and glycogenesis. acs.org

Research has also pointed to the cytotoxic and genotoxic effects of DHA at certain concentrations. nih.gov In various cell lines, including human bronchial epithelial cells (BEAS-2B), lung carcinoma cells (A549), and hepatocellular carcinoma cells (HepG3), exposure to millimolar doses of DHA has been shown to be cytotoxic and induce cell cycle arrest. oup.com Specifically in HEK293T cells, DHA exposure has been linked to autophagy, a cellular process of degradation and recycling of cellular components. oup.com Further studies on metaphase chromosomes revealed that DHA exposure could lead to a significant increase in chromosomal aberrations in cell lines like BEAS-2B and HepG3. oup.com

| Aspect | Key Findings | Relevant Cell/System | Reference |

|---|---|---|---|

| Glycation Potential | Acts as a glycating agent for proteins and nucleic acids, leading to the formation of Advanced Glycation End-products (AGEs). | General biological systems, skin (keratin). | atamanchemicals.comacs.orgnih.gov |

| Impact on Cellular Functions | Incorporated into glycolysis and glycogenesis. Can induce cytotoxicity, cell cycle arrest, and autophagy at certain concentrations. | Human Embryonic Kidney (HEK293T) cells, various other human cell lines. | acs.orgoup.com |

Applications in Biomedical Research

The unique properties of this compound make it a valuable tool in various areas of biomedical research, from fundamental carbohydrate chemistry to the investigation of potential therapeutic treatments.

Model Compound for Studying Carbohydrate Structure and Function

1,3-dihydroxyacetone is the simplest ketose carbohydrate, and its dimer serves as a stable and convenient form for research. medchemexpress.comtargetmol.comchemondis.com It is frequently used as a model compound for investigating the structure and function of carbohydrates. medchemexpress.commedchemexpress.com Specifically, it is instrumental in studying the Lobry de Bruyn-Alberda van Ekenstein transformation, a critical isomerization reaction that allows for the interconversion of ketoses and aldoses via an enediol intermediate. The stability of the dimeric form compared to the highly reactive monomer makes it particularly suitable for synthetic organic chemistry applications, where it acts as a three-carbon building block for constructing more complex carbohydrate structures.

Investigational Therapeutic Applications (e.g., glycogen (B147801) storage disease)

There is a history of investigational use of 1,3-dihydroxyacetone in metabolic disorders, most notably glycogen storage disease (GSD). researchgate.net In the 1950s, studies by Dr. Eva Wittgenstein involved administering large oral doses of DHA to children with GSD. wikipedia.orgatamanchemicals.com This research was foundational, and the accidental observation that spilled DHA turned the skin brown led to its development as a sunless tanning agent. wikipedia.org More recent research continues to explore its utility in the context of GSD. Studies using precision-cut liver slices have investigated DHA as a gluconeogenic precursor to quantify glucose production rates, showing faster incorporation of DHA into gluconeogenesis compared to glycerol. rug.nl This research helps in understanding the metabolic dysfunctions in GSD and exploring potential therapeutic strategies. rug.nl

Antifungal and Anti-Herpetic Properties

1,3-dihydroxyacetone has been noted for its potential antimicrobial properties. Research has indicated its potential as an antifungal agent, particularly for treating dermatomycosis, which are fungal infections of the skin. researchgate.net In addition to its antifungal activity, some studies have also reported that fractions of plant extracts containing this compound exhibit anti-herpetic properties, suggesting a potential role in combating the herpes simplex virus. neliti.com

| Application Area | Specific Use | Significance | Reference |

|---|---|---|---|

| Carbohydrate Research | Model compound for studying carbohydrate structure and function. | Enables study of fundamental reactions like the Lobry de Bruyn-Alberda van Ekenstein transformation. | medchemexpress.commedchemexpress.com |

| Investigational Therapeutics | Studied as a treatment for Glycogen Storage Disease (GSD). | Serves as a gluconeogenic precursor to study and potentially bypass metabolic blocks in GSD. | atamanchemicals.comresearchgate.netrug.nl |

| Antimicrobial Research | Investigated for antifungal and anti-herpetic properties. | Shows potential for treating skin fungal infections (dermatomycosis) and activity against herpes simplex virus. | researchgate.netneliti.com |

Applications in Chemical Synthesis and Materials Science of 1,3 Dihydroxyacetone Dimer

An Essential Building Block in Organic Synthesis

1,3-Dihydroxyacetone (B48652) dimer serves as a fundamental three-carbon electrophilic or nucleophilic reagent, prized for its stability in comparison to its monomeric counterpart, which makes it highly suitable for multi-step synthetic sequences. This stability is a key attribute that allows for its effective use in the construction of more complex organic molecules. fishersci.camyfisherstore.comsmolecule.comfishersci.sefishersci.pt

A Precursor for Variously Substituted Glycerols

One of the significant applications of 1,3-dihydroxyacetone dimer is its role as a starting material for the synthesis of variously substituted glycerols. For instance, by protecting the hydroxyl groups with trimethylsilyl (B98337) chloride, the dimer can undergo further reactions with Grignard reagents to produce compounds like 2-phenylglycerol. This pathway highlights the dimer's utility in creating tailored glycerol (B35011) derivatives with specific functionalities.

A Foundation for Heterocyclic Compounds

The versatility of this compound extends to the synthesis of a variety of heterocyclic compounds, which are integral to medicinal chemistry and materials science.

Imidazole (B134444) Scaffolds: Research has demonstrated the use of this compound in the creation of 1-methyl-5-hydroxymethylimidazole scaffolds. smolecule.comsigmaaldrich.comsigmaaldrich.comscientificlabs.com These imidazole derivatives are of significant interest for their potential biological activities. smolecule.com For example, the reaction of the dimer with benzylamine (B48309) hydrochloride and potassium thiocyanate (B1210189) leads to the formation of 5-hydroxymethyl-2-mercapto-1-benzylimidazole, a precursor for further derivatization. researchgate.net

Acridinediones: The dimer is also a key reactant in the multicomponent Hantzsch synthesis of novel 9-[1-benzyl-5-(alkylsulfonyl)-1H-2-imidazolyl]perhydro-1,8-acridinediones. researchgate.net This process involves the initial formation of an imidazole intermediate from the dimer, which is then further reacted to construct the complex acridinedione framework. researchgate.net

A Reagent in Aldol (B89426) Condensations

This compound is an effective three-carbon electrophilic building block in aldol condensation reactions. These reactions are fundamental in organic chemistry for forming carbon-carbon bonds and constructing larger carbohydrate frameworks. While the dimer itself can be formed preferentially in certain aldol-type reactions, its monomer, dihydroxyacetone, readily participates in these condensations. researchgate.net For instance, the aldol condensation of dihydroxyacetone with formaldehyde (B43269) can be catalyzed to produce various sugar-like molecules. researchgate.netguidechem.com The stability of the dimeric form makes it a reliable source of the monomer for such reactions.

Emerging Catalytic Applications

Beyond its role as a synthetic building block, this compound is also finding application as a catalytic agent, particularly in industrial and petrochemical processes.

A Catalytic Agent in Petrochemical Processes

The dimer is recognized for its utility as a catalytic agent in several petrochemical processes. fishersci.casmolecule.comfishersci.ptevitachem.com Its specific catalytic functions contribute to the efficiency and selectivity of various chemical transformations within the petrochemical industry. smolecule.com

Enhancing Reaction Efficiencies in Industrial Processes

The application of this compound can lead to enhanced reaction efficiencies in various industrial settings. Its catalytic properties can help to increase reaction rates and improve the selectivity of desired products, contributing to more sustainable and economical chemical processes. smolecule.com For example, it has been investigated for its role in the conversion of dihydroxyacetone to lactic acid, a valuable industrial chemical. smolecule.comsmolecule.comsigmaaldrich.comsigmaaldrich.com Furthermore, its monomer has been shown to effectively catalyze the condensation of formaldehyde to aldol and hydroxyketone. guidechem.com

Polymer Chemistry and Material Science

The dimeric form of 1,3-dihydroxyacetone has emerged as a valuable synthon in polymer chemistry, offering a bio-based platform for the creation of novel materials with specialized properties. Its rigid, cyclic structure and inherent functionality are leveraged to produce polymers with distinct thermal and mechanical characteristics, suitable for advanced applications.

Monomer in Poly(carbonate-acetal) Synthesis

This compound serves as a key monomer in the synthesis of poly(carbonate-acetal)s, a class of polymers with promising attributes for biomedical applications. acs.org The synthesis is typically achieved through a solution polycondensation reaction. In this process, a stabilized, "locked" form of the dihydroxyacetone dimer is reacted with triphosgene (B27547). acs.orgnih.gov This method has successfully produced polymers with weight-average molecular weights approaching 50,000 g/mol . acs.org

Another synthetic route involves the ring-opening polymerization (ROP) of cyclic carbonate monomers derived from dihydroxyacetone. nih.gov For instance, 2,2-dimethoxypropylene carbonate (MeO₂DHAC), a ketone-protected derivative of dihydroxyacetone, can be polymerized using catalysts like tin(II) octoate (Sn(Oct)₂) to yield poly(dihydroxyacetone carbonate)s. researchgate.net

A significant advantage of using the cyclic dimer structure in the polymer backbone is the resulting increase in thermal properties compared to common aliphatic polycarbonates. acs.orgnih.gov The polymers exhibit elevated glass transition temperatures (Tg) and high thermal decomposition temperatures. acs.orgnih.govacs.org

Table 1: Thermal Properties of Poly(carbonate-acetal)s Derived from this compound

| Polymer Type | Synthesis Method | Glass Transition Temperature (Tg) | Thermal Decomposition Temperature (Td) | Source |

| Poly(carbonate-acetal) | Solution Polycondensation with Triphosgene | >40 °C | >300 °C | acs.orgnih.govacs.org |

| Poly(dihydroxyacetone carbonate) | Ring-Opening Polymerization (ROP) | >40 °C | >300 °C | researchgate.net |

Development of Bio-based Polymers with Tunable Properties

Dihydroxyacetone is an intermediate in glucose metabolism, making it an attractive, bio-based building block for creating new polymeric biomaterials. acs.orgnih.gov The use of such metabolic synthons is predicated on the idea that the degradation products of the polymer can be safely processed and eliminated by the body's natural metabolic pathways. nih.gov This inherent biocompatibility is a significant driver for its use in developing advanced polymers for medical applications. mdpi.comresearchgate.net

The structure of the this compound allows for the development of polymers with tunable properties. scispace.com Researchers have demonstrated that even slight chemical substitutions on the dimer can significantly influence the characteristics of the resulting poly(carbonate-acetal)s. acs.orgacs.org For example, modifying the tertiary alcohol groups at the 2 and 5 positions of the dimer can alter the surface free energy of the final polymer. acs.orgacs.org

Furthermore, copolymerization offers a versatile strategy to fine-tune the properties of DHA-based polymers. By copolymerizing DHA-derived monomers with other cyclic monomers such as lactide, ε-caprolactone, or poly(ethylene glycol) (PEG), a wide range of compositions and properties can be achieved. researchgate.net This approach allows for the creation of materials with tailored degradation rates, mechanical strengths, and hydrophilicity to meet the demands of specific applications. researchgate.netscispace.com

Applications in Tissue-Adhesive Coatings and Biomedical Materials

The unique properties of polymers derived from this compound make them suitable for specialized biomedical applications, particularly in tissue-adhesive coatings and as general biomedical materials. The semicrystalline and hydrophilic nature of poly(dihydroxyacetone carbonate) (PDHAC) contributes to its adhesive properties on tissues.

The biocompatibility of these polymers is a key feature for their use in the medical field. Studies have shown that thin films made from poly(carbonate-acetal)s derived from the DHA dimer can support cell growth in culture, indicating good cytocompatibility. acs.orgacs.org This is a critical requirement for materials intended for tissue engineering scaffolds, wound repair, and drug delivery systems. nih.gov

The ability to functionalize these polymers further enhances their utility. The polymer backbone, after deprotection of certain protecting groups, can present reactive sites for attaching bioactive molecules or for cross-linking, allowing for the creation of hydrogels with tunable properties. researchgate.net The development of these materials from a metabolic synthon like dihydroxyacetone represents a significant advancement in designing biomaterials that are both functional and safely integrated with biological systems. nih.govgoogle.com

Computational Chemistry and Theoretical Modeling of 1,3 Dihydroxyacetone Dimer

Quantum Chemical Calculations of Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of the DHA dimer at an electronic level. These calculations help elucidate the molecule's stable conformations and the nature of the non-covalent interactions that govern its structure.

While comprehensive Density Functional Theory (DFT) studies focusing exclusively on the conformational landscape of the 1,3-dihydroxyacetone (B48652) dimer are not extensively detailed in the literature, theoretical calculations on its constituent monomer provide foundational insights. DFT calculations, such as those using the B3LYP functional with a cc-pVTZ basis set, have been employed to study the structure of the DHA monomer. nih.gov

These studies reveal that the monomer's stability is heavily influenced by intramolecular hydrogen bonds. nih.gov The most stable conformer possesses C2v symmetry and is stabilized by two O-H···O=C hydrogen bonds, creating a pseudo-cyclic structure. nih.gov Less stable conformers with only one hydrogen bond also exist. nih.gov

For the dimer, which is a cyclic hemiketal, crystallographic studies have confirmed a stable structure where the hydroxymethyl groups are in an equatorial position and the hydroxyl groups are in an axial position. This experimentally determined structure serves as the primary conformation for theoretical investigations. Quantum mechanical calculations are instrumental in refining this structure and exploring its vibrational frequencies and other electronic properties.

Table 1: Calculated Parameters for DHA Monomer Conformers

| Parameter | Conformer 1 (Doubly H-bonded) | Conformer 2 (Singly H-bonded) |

| Symmetry | C2v | Cs |

| Relative Energy | 0 kcal/mol | 1.92 kcal/mol |

| Hydrogen Bonds | 2 | 1 |

| This table is based on theoretical calculations of the 1,3-dihydroxyacetone monomer, the constituent unit of the dimer. |

The structure and stability of the 1,3-dihydroxyacetone dimer are significantly dictated by hydrogen bonding. In its solid, dimeric form, the molecule is stabilized by an intricate network of intramolecular hydrogen bonds. These interactions must be overcome for the dimer to dissociate into its monomeric form when dissolved.

Theoretical models are crucial for quantifying the strength and nature of these hydrogen bonds. While detailed quantum chemical analyses like Quantum Theory of Atoms in Molecules (QTAIM) have been applied extensively to other hydrogen-bonded dimers, specific published data for the DHA dimer is limited. However, the principles from these studies are applicable. latech.edu Such analyses would involve locating bond critical points (BCPs) between the hydrogen bond donor and acceptor atoms to determine the interaction's strength and character (e.g., electrostatic vs. covalent).

Molecular Dynamics Simulations of Solution Behavior

In solution, the this compound exists in a dynamic equilibrium with its monomeric form. Molecular dynamics (MD) simulations are ideally suited to model this behavior, providing a window into the atomic-scale motions and interactions with solvent molecules that drive the equilibrium and dissociation processes.

Experimentally, it is well-established that the this compound dissociates upon dissolution to establish an equilibrium with the monomeric ketone and its hydrate. researchgate.netnih.gov This equilibrium is highly dependent on the solvent, concentration, and temperature. nih.govmdpi.com For instance, in aqueous solutions, the equilibrium favors the monomeric species, especially at lower concentrations, and is typically reached within hours at room temperature. nih.govmdpi.com

MD simulations can model this equilibrium by placing the dimer in a simulation box filled with explicit solvent molecules (e.g., water, DMSO). Using appropriate force fields, these simulations can track the trajectories of all atoms over time, revealing the mechanistic pathways of dissociation and association. By running simulations under various conditions (different solvents, temperatures, and concentrations), one could theoretically calculate the free energy difference between the dimer and two solvated monomers, thereby predicting the equilibrium constant. Such simulations would elucidate the specific roles of solvent molecules in stabilizing or destabilizing the dimeric structure through hydrogen bonding and other intermolecular forces.

The rate at which the dimer dissociates is profoundly affected by the solvent. mdpi.com Experimental kinetic studies using NMR spectroscopy have quantified these effects. In dimethyl sulfoxide (B87167) (DMSO), an aprotic solvent, the conversion of the dimer to the monomer is significantly slower than in water. nih.gov One study found that reaching 50% conversion to the monomer takes approximately 64 hours in DMSO at room temperature, whereas the same conversion takes only about 20 minutes in water. nih.gov

Kinetic experiments performed in DMSO-d6 have determined the rate constants for the uncatalyzed and catalyzed dissociation of the dimer. waikato.ac.nz These experimental values provide critical benchmarks for computational studies. MD simulations, particularly using advanced techniques like metadynamics or umbrella sampling, can be employed to calculate the potential of mean force (PMF) along the dissociation reaction coordinate. From the PMF, the free energy barrier to dissociation can be determined, allowing for a theoretical calculation of the rate constant via transition state theory. By performing these simulations in different solvents, the specific solvent effects on the dissociation barrier and kinetics can be directly investigated and compared with experimental data. waikato.ac.nz

Table 2: Experimental Kinetic Data for DHA Dimer Dissociation in DMSO-d6

| Condition | Equilibrium Constant (K) | Rate Constant (k₁) | Rate Constant (k₋₁) |

| Uncatalyzed | 0.083 ± 0.002 | 1.14 (± 0.04) x 10⁻⁵ s⁻¹ | 1.37 (± 0.06) x 10⁻⁴ M⁻¹s⁻¹ |

| D₂O Catalyzed | 0.088 ± 0.003 | 1.63 (± 0.06) x 10⁻⁵ s⁻¹ | 1.86 (± 0.09) x 10⁻⁴ M⁻¹s⁻¹ |

| CD₃COOD Catalyzed | 0.089 ± 0.002 | 1.95 (± 0.05) x 10⁻⁵ s⁻¹ | 2.20 (± 0.08) x 10⁻⁴ M⁻¹s⁻¹ |

| Data from kinetic experiments monitoring the dissociation of the DHA dimer into two monomers. waikato.ac.nz |

Reaction Mechanism Modeling

Theoretical modeling is essential for elucidating the detailed reaction mechanisms of the formation and dissociation of the this compound. The dimerization is understood to be an intermolecular hemiacetal formation, where the hydroxyl group of one DHA monomer attacks the carbonyl carbon of another. researchgate.net

Computational studies can map the entire reaction pathway, identifying transition states and intermediates. For the dissociation process, kinetic experiments have suggested different mechanisms depending on the catalyst. waikato.ac.nz An acid-catalyzed mechanism, supported by the observation of reaction intermediates, has been proposed. waikato.ac.nz In this mechanism, protonation of an ether oxygen in the dioxane ring would facilitate ring-opening. A base-catalyzed mechanism has also been proposed, which would likely involve deprotonation of a hydroxyl group, initiating a different pathway for dissociation. waikato.ac.nz

Quantum chemical calculations can be used to model these proposed mechanisms. By calculating the energies of reactants, products, intermediates, and transition states, a complete energy profile for each proposed pathway can be constructed. This allows for a direct comparison of the activation barriers, providing theoretical evidence to support or refute a proposed mechanism and to explain the observed catalytic effects. waikato.ac.nzresearchgate.net

Elucidation of Acid and Base-Catalyzed Reaction Pathways

Theoretical studies focusing specifically on the this compound are limited; however, the mechanisms of its acid and base-catalyzed depolymerization to the monomeric dihydroxyacetone (DHA) can be inferred from computational studies of similar cyclic acetals and hemiacetals. The dissociation of the dimer is a crucial step, as the monomer is the reactive species in many subsequent reactions, such as the conversion to lactic acid. nih.gov

Acid-Catalyzed Pathway:

In the presence of an acid, the reaction is initiated by the protonation of one of the ring oxygen atoms of the this compound. This protonation makes the C-O bond more susceptible to cleavage. Computational models would predict that this is followed by the ring-opening to form a carbocation intermediate. This intermediate is stabilized by resonance and the presence of adjacent hydroxyl groups. Subsequent reaction with a water molecule and deprotonation would lead to the formation of two molecules of monomeric dihydroxyacetone.

The proposed acid-catalyzed ring-opening mechanism involves the following key steps:

Protonation of a ring oxygen atom.

Cleavage of a C-O bond to form a stabilized carbocation intermediate.

Nucleophilic attack by water.

Deprotonation to yield the monomeric products.

Base-Catalyzed Pathway: